4-Methoxythiobenzamide
Overview
Description
- Its chemical formula is C₈H₉NOS , and its molecular weight is 167.2 g/mol .
- The compound consists of a benzene ring with a methoxy group (–OCH₃) and a thioamide group (–CSNH₂) attached to it.
- Thiobenzamides, including 4-methoxythio benzamide, exhibit potent hepatotoxicity in vivo .
4-methoxythio Benzamide: (CAS Number: 2362-64-3) is a synthetic intermediate commonly used in pharmaceutical synthesis.
Preparation Methods
Synthetic Routes: The synthesis of 4-methoxythio Benzamide involves various methods, but one common approach is the reaction between 4-methoxyaniline and carbon disulfide.
Reaction Conditions: The reaction typically occurs in the presence of a base (such as sodium hydroxide) and an organic solvent (e.g., dimethylformamide, DMF).
Industrial Production: While not widely produced industrially, researchers often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: 4-methoxythio Benzamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use 4-methoxythio Benzamide as a building block for more complex molecules.
Biology and Medicine: Its hepatotoxic properties make it valuable for studying liver toxicity and metabolism.
Industry: Although not widely used, it may find applications in specialized chemical processes.
Mechanism of Action
- The exact mechanism by which 4-methoxythio Benzamide exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways related to liver function and toxicity.
Comparison with Similar Compounds
Similar Compounds: Other thiobenzamides, such as 4-bromophenylthio Benzamide, share structural similarities.
Uniqueness: 4-methoxythio Benzamide’s uniqueness lies in its specific combination of functional groups.
Properties
IUPAC Name |
4-methoxybenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWVTPKUHJOVTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178296 | |
Record name | Benzenecarbothioamide, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-64-3 | |
Record name | 4-Methoxybenzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2362-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenecarbothioamide, 4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenecarbothioamide, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main finding of the research paper regarding the reaction of 4-Methoxythiobenzamide with a brominated benzolactone/lactam?
A: The research paper [] investigated the reaction of a specific brominated benzolactone/lactam compound with this compound and thiourea. Instead of the expected Eschenmoser coupling reaction, the researchers observed an unexpected ring transformation in the case of this compound and dimerization with thiourea. This highlights the potential for this compound to participate in diverse and unexpected reactions depending on the specific substrate and reaction conditions.
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